molecular formula C2BrCl3O B15369927 Trichloroacetyl bromide CAS No. 34069-94-8

Trichloroacetyl bromide

Cat. No.: B15369927
CAS No.: 34069-94-8
M. Wt: 226.28 g/mol
InChI Key: NVYASGXIJVBVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloroacetyl bromide (CCl₃COBr) is a halogenated acyl bromide characterized by three chlorine atoms and a bromine atom attached to an acetyl group. It is a reactive intermediate used in organic synthesis, particularly in cycloaddition reactions and the generation of dichloroketene . Its high reactivity stems from the electron-withdrawing trichloromethyl group and the bromide leaving group, making it suitable for nucleophilic acyl substitutions. However, its instability and volatility (it fumes in air) necessitate fresh preparation and careful handling .

Properties

IUPAC Name

2,2,2-trichloroacetyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrCl3O/c3-1(7)2(4,5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYASGXIJVBVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416019
Record name Acetyl bromide, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34069-94-8
Record name Acetyl bromide, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Trichloroacetyl Bromide vs. Trichloroacetyl Chloride (CCl₃COCl)

Reactivity and Stability :

  • This compound is less stable than trichloroacetyl chloride. The latter is commercially available and can be stored longer, whereas the bromide often requires immediate use after preparation .
  • In dichloroketene generation, trichloroacetyl chloride (2 equivalents) achieves comparable yields (70–80%) to this compound (5 equivalents), indicating higher efficiency for the chloride .
  • The bromide’s volatility and air sensitivity lead to irreproducible results in cycloadditions with hindered olefins, whereas the chloride provides consistent outcomes .

This compound vs. Tribromoacetyl Bromide (CBr₃COBr)

Reactivity :

  • Tribromoacetyl bromide’s higher bromine content increases its molecular weight (367.7 g/mol vs. 260.3 g/mol for CCl₃COBr) and may enhance electrophilicity.
  • In allyl ester synthesis, tribromoacetyl bromide replaces trichloroacetyl chloride to form allyl tribromoacetate, suggesting compatibility in similar reactions but with altered reactivity due to bromine’s polarizability .

This compound vs. Bromoacetyl Chloride (BrCH₂COCl)

Structure and Reactivity :

  • Bromoacetyl chloride has a single bromine atom on a methyl group, making it less electron-withdrawing than this compound. This difference affects reaction rates and mechanisms in acylations.
  • Bromoacetyl chloride is used in peptide synthesis and heterocycle formation, whereas this compound’s trichloromethyl group favors ketene generation .

Physical Properties :

  • Bromoacetyl chloride has a boiling point of 128°C , lower than this compound’s distillation range of 135–136°C , reflecting differences in molecular weight and halogen effects.

Research Findings and Data Tables

Table 1. Reaction Efficiency in Dichloroketene Generation

Reagent Equivalents Required Yield (%) Stability Reference
This compound 5 70–80 Low
Trichloroacetyl chloride 2 70–80 High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.